molecular formula C11H8BrN3O3 B2632355 4-bromo-N-(1-cyanocyclopropyl)-3-nitrobenzamide CAS No. 1423759-20-9

4-bromo-N-(1-cyanocyclopropyl)-3-nitrobenzamide

Cat. No.: B2632355
CAS No.: 1423759-20-9
M. Wt: 310.107
InChI Key: VOMDFPGYKMQLHN-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-cyanocyclopropyl)-3-nitrobenzamide is a chemical compound with the molecular formula C10H8BrN3O3. This compound is characterized by the presence of a bromine atom, a cyanocyclopropyl group, and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-bromo-N-(1-cyanocyclopropyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable benzamide precursor, followed by the introduction of the cyanocyclopropyl group and the nitro group under controlled reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-Bromo-N-(1-cyanocyclopropyl)-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-N-(1-cyanocyclopropyl)-3-nitrobenzamide is used in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-cyanocyclopropyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Bromo-N-(1-cyanocyclopropyl)-3-nitrobenzamide can be compared with other similar compounds, such as:

    4-Bromo-3-nitrobenzamide: Lacks the cyanocyclopropyl group, which may affect its reactivity and applications.

    4-Bromo-N-(1-cyanocyclopropyl)-benzamide: Lacks the nitro group, which may influence its chemical properties and biological activity.

The presence of both the cyanocyclopropyl and nitro groups in this compound makes it unique and potentially more versatile in various research applications.

Properties

IUPAC Name

4-bromo-N-(1-cyanocyclopropyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-8-2-1-7(5-9(8)15(17)18)10(16)14-11(6-13)3-4-11/h1-2,5H,3-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMDFPGYKMQLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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